molecular formula C11H13BrN2O3 B1407931 Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester CAS No. 1105052-58-1

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

Cat. No.: B1407931
CAS No.: 1105052-58-1
M. Wt: 301.14 g/mol
InChI Key: DSHRUOUZAKGEPZ-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester is a useful research compound. Its molecular formula is C11H13BrN2O3 and its molecular weight is 301.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Evaluation and Enzyme Inhibition

Cyclopropanecarboxylic acid derivatives have been explored for their potential in inhibiting enzymes relevant to diseases like Alzheimer's and Parkinson's. One study synthesized and evaluated bromophenol derivatives with a cyclopropyl moiety, finding them to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes (Boztaş et al., 2019).

Mass-Spectrometric Study

A mass-spectrometric study of cyclopropanecarboxylic acids and their esters revealed distinct fragmentation patterns and ion stability, contributing to analytical chemistry and substance characterization (Kadentsev et al., 1979).

Synthesis of Potential Inhibitors of Ethylene Biosynthesis

Research has been conducted on synthesizing inhibitors of ethylene biosynthesis using cyclopropanecarboxylic acid derivatives, providing insights into agricultural chemistry and plant physiology (Wick et al., 1995).

Substituent Effect in Ionization

Studies have explored the ionization behaviors of cyclopropanecarboxylic acids, contributing to the understanding of chemical properties influenced by molecular structure (Kusuyama, 1979).

Cyclopropanation in Sugar Chemistry

Cyclopropanecarboxylic acid derivatives have been used in cyclopropanation of unsaturated sugars, leading to the production of ester-substituted carbohydrates, which has implications for synthetic and medicinal chemistry (Hoberg & Claffey, 1996).

Synthesis and Bioactivity in Agriculture

These compounds have also been investigated for their herbicidal and fungicidal activities, demonstrating the diverse applications of cyclopropanecarboxylic acid derivatives in agriculture (Tian et al., 2009).

Polymer Chemistry Applications

The cyclopropanation reaction has been used to create polymethacrylate with cyclopropane rings, contributing to the field of polymer chemistry and materials science (Vretik & Ritter, 2006).

Properties

IUPAC Name

ethyl 1-[(5-bromopyrimidin-2-yl)oxymethyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-2-16-9(15)11(3-4-11)7-17-10-13-5-8(12)6-14-10/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHRUOUZAKGEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Reactant of Route 2
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Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Reactant of Route 6
Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

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